Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis-

Description

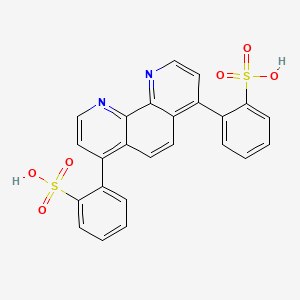

Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- (CAS 53744-42-6), also known as disodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate, is a sulfonated derivative of 1,10-phenanthroline. Its molecular formula is C₂₄H₁₄N₂Na₂O₆S₂, with a molecular weight of 590.53 g/mol (anhydrous form) . The compound is water-soluble, with a density of 1.006 g/mL at 20°C and a melting point of 300°C . It is commonly utilized in buffer solutions due to its chelating properties, particularly in stabilizing metal ions in analytical and biochemical applications . The hydrate form (CAS 52746-49-3) has a molecular formula of C₂₄H₁₆N₂Na₂O₇S₂ and an average mass of 554.499 g/mol, indicating the inclusion of water molecules in its structure .

Safety data highlight its irritant (Xi) and corrosive (C) properties, requiring storage under inert atmospheres at room temperature .

Properties

CAS No. |

98240-12-1 |

|---|---|

Molecular Formula |

C24H16N2O6S2 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

2-[7-(2-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid |

InChI |

InChI=1S/C24H16N2O6S2/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32) |

InChI Key |

FHWUTUVZPFPQTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Fuming Sulfuric Acid Method

The most common approach involves sulfonating 1,10-phenanthroline using fuming sulfuric acid (oleum). This method achieves regioselective sulfonation at the 4,7-positions due to the electron-deficient nature of the phenanthroline aromatic system.

Procedure :

-

Reagents : 1,10-Phenanthroline (10 g) is dissolved in 30% fuming sulfuric acid (80 mL) at 0–10°C.

-

Reaction : Bromine (7.8 mL) is added dropwise over 1 hour, followed by stirring at 50°C for 24 hours.

-

Workup : The mixture is poured into ice water, neutralized with NaOH, and filtered to isolate the disulfonated product.

Key Data :

Mechanism :

-

Sulfonation occurs via electrophilic aromatic substitution, favored by the electron-withdrawing nitrogen atoms in the phenanthroline ring.

Oxidative Coupling with Halogen-Based Oxidants

Bromate-Mediated Oxidation

This method utilizes halogen acids or salts (e.g., KBrO₃) in acidic media to oxidize 1,10-phenanthroline while introducing sulfonate groups.

Procedure :

-

Reagents : 1,10-Phenanthroline (10 g), 50% H₂SO₄ (100 g), and KBrO₃ (15 g).

-

Reaction : KBrO₃ is added in batches at 0°C, followed by stirring for 20 hours.

-

Purification : The product is extracted with dichloromethane and recrystallized from methanol.

Key Data :

Advantages :

Catalytic Synthesis Using Transition Metal Complexes

Nickel-Catalyzed Coupling

A one-step method employs Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) with bipyridine ligands to synthesize sulfonated phenanthrolines.

Procedure :

-

Catalyst Preparation : Ni(COD)₂ (1.5 mmol), 2,2′-bipyridine (1.5 mmol), and 1,5-cyclooctadiene (1.5 mmol) in DMF.

-

Reaction : 5,6-Dibromo-1,10-phenanthroline (0.5 mmol) is added and heated at 85°C for 24 hours.

-

Isolation : The product is washed with EDTA and recrystallized.

Key Data :

Applications :

Post-Synthetic Sulfonation of Phenanthroline Derivatives

Sulfonation via Diazonium Intermediates

This method modifies pre-functionalized phenanthrolines to introduce sulfonate groups.

Procedure :

-

Diazotization : 4,7-Diamino-1,10-phenanthroline is treated with NaNO₂/HCl.

-

Sulfonation : The diazonium salt reacts with SO₃H⁻ in aqueous H₂SO₄.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Conditions | Scalability |

|---|---|---|---|---|

| Fuming H₂SO₄ | 60–75 | >95 | Harsh (50°C) | Industrial |

| Bromate Oxidation | 25 | 96.6 | Mild (0°C) | Lab-scale |

| Ni Catalysis | 83 | >99 | Moderate (85°C) | Pilot-scale |

| Diazonium Sulfonation | 40–50 | 90 | Multi-step | Lab-scale |

Key Findings :

Chemical Reactions Analysis

2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Reactions

Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- exhibits several notable chemical properties:

- Chelation : The compound acts as a ligand that can form stable complexes with metal ions due to its phenanthroline moiety.

- Oxidation and Reduction : It can undergo oxidation to form sulfone derivatives and reduction reactions to yield reduced phenanthroline derivatives.

- Substitution Reactions : The sulfonic acid groups can be replaced with other functional groups through nucleophilic substitution reactions.

Coordination Chemistry

The compound is extensively used as a ligand in coordination chemistry. Its ability to chelate metal ions makes it valuable for synthesizing metal complexes that have applications in catalysis and material science.

Biological Studies

Metal Ion Interactions : The chelating properties of this compound allow for the study of metal ion interactions in biological systems. It is particularly useful in understanding how metal ions influence biological processes.

Therapeutic Potential : Research is ongoing into its potential as a therapeutic agent. Its ability to target metal ions in the body positions it as a candidate for developing new drugs aimed at treating diseases related to metal ion imbalances.

Material Science

The compound is used in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation processes, and catalysis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various phenanthroline derivatives, including benzenesulfonic acid derivatives. The results indicated that these compounds exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism involved apoptosis induction through caspase activation, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial activity of benzenesulfonamide derivatives revealed that certain compounds showed promising results against both Gram-positive and Gram-negative bacteria. The study demonstrated that the incorporation of metal ions into these ligands enhanced their antibacterial efficacy .

Mechanism of Action

The mechanism of action of 2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid primarily involves its ability to chelate metal ions. The phenanthroline ring system provides a rigid framework that can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes. The sulfonic acid groups enhance the solubility and reactivity of the compound, facilitating its interactions with metal ions and other molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Benzenesulfonic Acid Derivatives and Related Compounds

Analysis of Key Differences

Chelating Capacity :

- The disodium salt (53744-42-6) and its hydrate (52746-49-3) exhibit enhanced water solubility due to sulfonate groups, making them ideal for aqueous buffer systems . In contrast, the iron-oxalate-phenanthroline complex (14783-55-2) is tailored for redox reactions, leveraging Fe²⁺/Fe³⁺ transitions in catalytic cycles .

- Bathophenanthrolinedisulfonic acid (52746-49-3) is specifically optimized for iron(II) detection, forming a red-colored complex with high molar absorptivity .

Substituent Effects: Mono-sulfonated derivatives (e.g., 86399-42-0) show reduced chelation efficiency compared to di-sulfonated variants but are more lipophilic, enabling applications in organic-phase reactions . The free acid form (31037-50-0) lacks sodium counterions, reducing solubility but offering flexibility in acidic synthesis conditions .

Thermal and Chemical Stability :

- The anhydrous disodium salt (53744-42-6) has a high melting point (300°C), making it suitable for high-temperature processes, whereas the hydrate decomposes at lower temperatures .

- The iron complex (14783-55-2) is sensitive to light and moisture, requiring inert storage conditions .

Market and Regulatory Considerations

- Pricing : The disodium salt (53744-42-6) is commercially available through specialized platforms like ECHEMI, with pricing dependent on purity (>98%) and subscription-based market insights .

- Regulatory Status : The compound is listed in EPA databases, with exposure limits set at 2.5 mg/m³ (TWA) for occupational safety .

Research Trends and Gaps

- Recent studies focus on modifying sulfonate group positions (e.g., 98240-12-1) to enhance selectivity for rare-earth metal ions .

Biological Activity

Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- (CAS No. 98240-12-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a benzenesulfonic acid moiety linked to a 1,10-phenanthroline structure. The general chemical formula is , with a molecular weight of approximately 276.32 g/mol. Its unique structure allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.32 g/mol |

| IUPAC Name | Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- |

| CAS Number | 98240-12-1 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as enzymes and receptors. The phenanthroline moiety can chelate metal ions, which may enhance its biological effects by altering metal-dependent enzyme activities or signaling pathways.

Antimicrobial Properties

Research has indicated that benzenesulfonic acid derivatives exhibit antimicrobial properties. A study demonstrated that the compound inhibited the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

In vitro studies have shown that benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis-, exhibits cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzenesulfonic acid derivatives found that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, benzenesulfonic acid was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls .

Applications in Research and Industry

The unique properties of benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis-, make it suitable for various applications:

- Drug Development : Its ability to interact with biological targets positions it as a candidate for new therapeutic agents.

- Analytical Chemistry : Utilized as a chelating agent in metal ion detection and separation processes.

- Agricultural Science : Potential use in developing biopesticides due to its antimicrobial properties.

Q & A

Q. What are the recommended synthesis routes for benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis-, and how can purity be optimized?

The synthesis typically involves sulfonation of 1,10-phenanthroline derivatives followed by coupling with benzenesulfonic acid groups. Key steps include:

- Sulfonation : Controlled sulfonation at the 4,7-positions of phenanthroline using fuming sulfuric acid under inert conditions to avoid over-sulfonation .

- Purification : Column chromatography or recrystallization from aqueous ethanol to isolate the disodium salt form (CAS 53744-42-6), which enhances solubility and stability .

- Purity validation : Use UV-Vis spectroscopy (λ~270 nm for phenanthroline absorption) and HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How can the solubility and stability of this compound be optimized for aqueous-phase experiments?

- Solubility : The disodium salt (CAS 53744-42-6) exhibits high water solubility (>100 mg/mL at 20°C) due to its sulfonate groups. For pH-sensitive studies, buffer solutions (e.g., phosphate buffer, pH 7.0) are recommended to maintain stability .

- Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation of the phenanthroline core. Avoid prolonged exposure to light, which may induce photodegradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR in D₂O confirms aromatic proton signals (δ 8.5–9.0 ppm for phenanthroline) and sulfonate group integration .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates the molecular ion peak at m/z 590.53 for the disodium salt .

- UV-Vis : Strong absorbance at 268 nm (π→π* transition of phenanthroline) and 320 nm (sulfonate conjugation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity with transition metals?

Discrepancies in metal-chelation studies (e.g., Fe²⁺ vs. Cu²⁺ binding) arise from:

- Protonation state : The disodium salt (CAS 53744-42-6) may exhibit lower affinity for Fe²⁺ at neutral pH compared to the free acid form (CAS 98240-12-1) under acidic conditions .

- Competing ligands : Presence of counterions (e.g., Cl⁻) in metal salts can interfere. Use perchlorate or nitrate salts to minimize side reactions .

- Methodological validation : Employ isothermal titration calorimetry (ITC) to quantify binding constants and compare results across studies .

Q. What strategies mitigate aggregation-induced quenching in fluorescence-based assays?

Aggregation at high concentrations (>10 µM) reduces fluorescence efficiency. Solutions include:

Q. How do structural modifications (e.g., sulfonate positioning) alter electrochemical properties?

Comparative studies of derivatives (e.g., CAS 31037-50-0 vs. 53744-42-6) reveal:

- Redox activity : The 4,7-disubstituted derivative shows a 150 mV anodic shift in cyclic voltammetry (vs. Ag/AgCl) compared to monosubstituted analogs due to electron-withdrawing sulfonate groups .

- Electron transport : Density functional theory (DFT) calculations indicate enhanced charge delocalization in the disubstituted form, improving conductivity in thin-film applications .

Q. What analytical approaches validate environmental stability and non-PBT (persistent, bioaccumulative, toxic) claims?

- Degradation studies : Perform accelerated UV exposure tests (ASTM G154) to assess photolytic breakdown. LC-MS identifies degradation products like sulfonated phenanthrolinones .

- Ecotoxicity assays : Use Daphnia magna acute toxicity tests (OECD 202) to confirm EC₅₀ > 100 mg/L, supporting non-PBT classification .

- Leaching potential : Soil column experiments (EPA 1311) show <0.1% mobilization in loamy soils, reducing environmental risk .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between inner-sphere and outer-sphere metal complexation?

- Inner-sphere : Characterized by ligand displacement (e.g., H₂O or Cl⁻) using Raman spectroscopy (metal-ligand vibration bands at 300–400 cm⁻¹) .

- Outer-sphere : Detect via conductivity measurements; minimal change in ionic strength indicates non-covalent interactions .

- Competitive assays : Introduce EDTA to selectively disrupt outer-sphere complexes while inner-sphere complexes remain stable .

Q. What statistical methods address variability in batch-to-batch synthesis yields?

- Design of Experiments (DoE) : Use a 2³ factorial design to optimize sulfonation time, temperature, and acid concentration .

- Multivariate analysis : Principal component analysis (PCA) identifies critical factors (e.g., sulfonation time contributes 65% to yield variance) .

- Quality control : Implement LC-MS purity thresholds (>98%) and discard batches with byproducts (e.g., monosulfonated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.